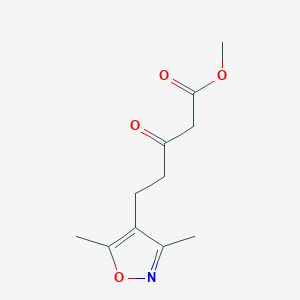

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester

Description

This compound belongs to the class of methyl esters with a substituted isoxazole core. The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) at position 4, substituted with methyl groups at positions 3 and 5, is linked to a 3-oxo-pentanoic acid methyl ester chain. Such esters are often intermediates in synthetic chemistry or studied for bioactive properties, though specific applications for this compound remain underexplored in available literature.

Properties

IUPAC Name |

methyl 5-(3,5-dimethyl-1,2-oxazol-4-yl)-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-7-10(8(2)16-12-7)5-4-9(13)6-11(14)15-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLHEAXGEVPFMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers, which undergo cyclization via a platinum-carbene intermediate . Another approach includes the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and catalyst-free methods can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different derivatives with altered properties.

Substitution: Commonly involves the replacement of functional groups with others to create new compounds.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester exhibit significant antimicrobial properties. A study published in patent literature highlights its potential as an antibiotic, particularly against gram-positive and gram-negative bacteria. The compound's structure allows for modifications that enhance its efficacy as an antimicrobial agent .

Neuroprotective Effects

Another promising application is in neuroprotection. Preliminary studies suggest that compounds with similar isoxazole structures may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in treating neurodegenerative diseases .

Agricultural Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. Its efficacy against specific plant pathogens has been documented, suggesting it could be used to formulate environmentally friendly agricultural chemicals .

Plant Growth Regulation

Additionally, compounds like this compound have been studied for their role in plant growth regulation. Research shows that they can influence growth patterns and stress responses in plants, potentially leading to enhanced crop yields .

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies due to its ability to interact with various biological targets. For instance, it has been tested as an inhibitor of certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .

Drug Development

Furthermore, the compound's structural characteristics make it a valuable scaffold for drug development. Researchers are exploring its derivatives for designing novel therapeutics targeting various diseases, including cancer and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential use as an antibiotic.

Case Study 2: Neuroprotective Properties

In vitro experiments demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a protective role that could be further explored for therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it can act as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction can influence gene expression and protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide

- Core Structure: Combines a 3-oxo-pentanoic acid chain with indole and hydroxyphenyl groups.

- Key Differences : Replaces the isoxazole with an indole moiety and includes an amide linkage instead of an ester.

- Application : Demonstrated neuroprotective effects in Alzheimer’s disease models due to hybridized curcumin and melatonin pharmacophores .

- Comparison : The methyl ester in the target compound may enhance metabolic stability compared to the amide, while the isoxazole’s electron-deficient nature could alter binding interactions versus indole’s aromaticity.

5-[3-(2-Methoxy-ethyl)-phenyl]-oxazole-4-carboxylic Acid Methyl Ester

- Core Structure : Oxazole ring with a methoxy-ethyl-phenyl substituent and methyl ester group.

- Key Differences : Oxazole (one oxygen, one nitrogen) vs. isoxazole (different heteroatom positions).

- Comparison : The 3,5-dimethyl substitution on the isoxazole in the target compound may improve steric hindrance and selectivity compared to the methoxy-ethyl-phenyl group.

Methyl Esters in Agrochemicals

Imazamethabenz Methyl Ester

- Core Structure: Imidazolinone ring linked to a methyl ester.

- Key Differences: Contains an imidazolinone (two nitrogen atoms) instead of isoxazole.

- Application : Herbicide targeting acetolactate synthase in plants .

Thiazopyr

- Core Structure : Thiazole-pyridine hybrid with trifluoromethyl and methyl ester groups.

- Key Differences : Thiazole (sulfur and nitrogen) vs. isoxazole.

- Application : Herbicide with root-growth inhibition properties .

- Comparison : The sulfur atom in thiazole may confer distinct electronic properties compared to the oxygen-rich isoxazole.

Functional Group and Application Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Ester Functionality : Methyl esters (common in all compounds) improve solubility and serve as prodrugs or synthetic intermediates.

- Heterocycle Impact: Isoxazole’s electronic profile may favor interactions with enzymes or receptors requiring oxygen-rich ligands, while thiazole or imidazolinone cores suit agrochemical targets.

Biological Activity

5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 198.23 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 289.1 ± 23.0 °C |

| Flash Point | 128.6 ± 22.6 °C |

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with pentanoic acid derivatives through esterification processes. This method allows for the introduction of various functional groups that can enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The presence of the isoxazole ring contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

- Antitumor Effects : Preliminary research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antitumor Activity :

A study evaluated the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. The results showed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments . -

Anti-inflammatory Effects :

In a murine model of acute inflammation, administration of the compound reduced edema formation by 40% when compared to untreated controls, suggesting a strong anti-inflammatory potential . -

Neuroprotective Effects :

Research exploring the neuroprotective properties revealed that this compound could significantly reduce neuronal apoptosis in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for preparing 5-(3,5-Dimethyl-isoxazol-4-yl)-3-oxo-pentanoic acid methyl ester, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via esterification of the corresponding carboxylic acid using methanol under acidic conditions. Key steps include:

- Catalyst selection : Sulfuric acid is commonly used to protonate the carbonyl group, enhancing electrophilicity for nucleophilic attack by methanol .

- Temperature control : Reactions are performed at 60°C under argon to minimize side reactions (e.g., transesterification or decomposition) .

- Workup : Extraction with hexane and washing with sodium bicarbonate to remove excess acid, followed by distillation to isolate the ester .

Yield optimization : Adjusting alcohol stoichiometry (e.g., methanol in excess) and reaction time (monitored via TLC or GC-MS) can improve efficiency. For example, methyl ester derivatives in achieved 72–85% yields using optimized conditions .

Advanced: How do steric and electronic effects of substituents on the isoxazole ring influence the reaction kinetics of esterification?

Answer:

The 3,5-dimethyl groups on the isoxazole ring introduce steric hindrance, slowing nucleophilic attack during esterification. Electronic effects from the electron-rich isoxazole may stabilize intermediates via resonance, offsetting steric challenges.

- Kinetic studies : Compare reaction rates of methyl ester derivatives with bulkier alcohols (e.g., 2-propanol vs. methanol). shows longer reaction times for bulkier alcohols due to reduced nucleophilicity .

- Computational modeling : Density Functional Theory (DFT) can predict transition-state geometries and activation energies, linking substituent effects to observed kinetics.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H NMR : Key peaks include the methyl ester singlet (~δ 3.70 ppm) and isoxazole methyl groups (δ 2.20–2.50 ppm). Splitting patterns (e.g., triplets for pentanoate chain protons) confirm connectivity .

- Mass spectrometry : LC-ESI-MS in positive mode detects the molecular ion [M+1]⁺ (e.g., m/z 314 for methyl ester derivatives) .

- IR spectroscopy : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) validate functional groups.

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Discrepancies (e.g., unexpected splitting in NMR or anomalous mass fragments) require:

- Multi-technique validation : Cross-check with 13C NMR, HSQC, or HMBC to assign ambiguous signals. For example, used 2D NMR to resolve overlapping peaks in ferrocene derivatives .

- Isotopic labeling : Introduce deuterated reagents to trace proton origins in complex spectra.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline forms are obtainable.

Basic: What in vitro models are suitable for preliminary bioactivity screening of this compound?

Answer:

- Antioxidant assays : DPPH radical scavenging and FRAP tests, as described in for phenolic compounds, can evaluate redox activity .

- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase or acetylcholinesterase) using fluorometric or colorimetric kits.

- Cell viability : MTT assays on human cell lines (e.g., HEK-293) assess cytotoxicity before advancing to in vivo studies.

Advanced: How can environmental fate studies be designed to assess this compound’s ecotoxicological risks?

Answer:

Per , a tiered approach is recommended:

Abiotic studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis exposure), and sorption coefficients (e.g., log Koc) .

Biotic studies : Use model organisms (e.g., Daphnia magna for acute toxicity; soil microbes for biodegradation).

Computational modeling : EPI Suite or QSAR predicts bioaccumulation and persistence.

Advanced: What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR) : Modify the isoxazole’s substituents (e.g., electron-withdrawing groups) to enhance binding to biological targets.

- Molecular docking : Simulate interactions with protein active sites (e.g., COX-2 or kinases) using AutoDock Vina.

- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors on the isoxazole) for activity, as in ’s emphasis on theory-driven design .

Basic: How should stability studies be conducted for this compound under varying storage conditions?

Answer:

- Thermal stability : Accelerated degradation studies at 40°C/75% RH over 6 months, with HPLC monitoring for decomposition products.

- Light sensitivity : Expose to UV light (ICH Q1B guidelines) and track changes via UV-Vis spectroscopy.

- Solution stability : Assess pH-dependent degradation (e.g., phosphate buffers) using LC-MS.

Advanced: What strategies mitigate challenges in scaling up synthesis from lab to pilot plant?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Solvent selection : Replace dichloromethane (environmental concerns) with cyclopentyl methyl ether (CPME) for greener processing.

- Catalyst recycling : Use immobilized acidic resins (e.g., Amberlyst-15) to reduce waste.

Advanced: How can contradictions between computational predictions and experimental bioactivity data be reconciled?

Answer:

- Force field refinement : Adjust parameters in molecular dynamics simulations to account for solvent effects or protein flexibility.

- Meta-analysis : Compare results across multiple software (e.g., Schrödinger vs. MOE) to identify consensus predictions.

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities quantitatively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.